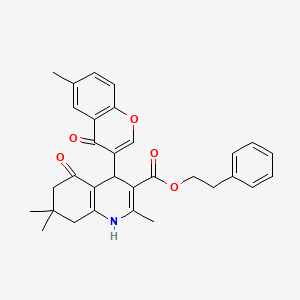

2-phenylethyl 2,7,7-trimethyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound 2-phenylethyl 2,7,7-trimethyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the polyhydroquinoline family, characterized by a hexahydroquinoline core substituted with diverse functional groups. Its structure includes a 2-phenylethyl ester moiety at position 3 and a 6-methyl-4-oxochromenyl group at position 2. The chromenyl substituent (a coumarin derivative) distinguishes it from simpler aryl-substituted analogs and may confer enhanced bioactivity, particularly in antioxidant or antimicrobial applications .

Properties

IUPAC Name |

2-phenylethyl 2,7,7-trimethyl-4-(6-methyl-4-oxochromen-3-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31NO5/c1-18-10-11-25-21(14-18)29(34)22(17-37-25)27-26(30(35)36-13-12-20-8-6-5-7-9-20)19(2)32-23-15-31(3,4)16-24(33)28(23)27/h5-11,14,17,27,32H,12-13,15-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKFSBNKDQVWAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)C3C4=C(CC(CC4=O)(C)C)NC(=C3C(=O)OCCC5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylethyl 2,7,7-trimethyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chromenyl group and the phenylethyl ester moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality control of the final product .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three primary reactive regions:

Oxidation and Reduction

-

Oxidation : The 5-oxo group in the hexahydroquinoline core can undergo further oxidation under strong oxidizing agents (e.g., KMnO₄), though this may destabilize the fused ring system.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the cyclohexene ring to a cyclohexane derivative while preserving the chromene and ester groups .

Nucleophilic Substitution

The ester group participates in:

-

Hydrolysis : Forms carboxylic acid under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .

-

Aminolysis : Reacts with primary amines (e.g., ethylamine) to yield amides.

Electrophilic Aromatic Substitution

The chromene moiety undergoes reactions such as:

| Reaction | Conditions | Product |

|---|---|---|

| Bromination | Br₂/FeBr₃ | 6-Bromo-4-oxochromene derivative |

| Nitration | HNO₃/H₂SO₄ | 6-Nitro-4-oxochromene analog |

Data derived from structurally related chromene systems .

Reaction Conditions and Optimization

Key parameters influencing yields and selectivity:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 60–80°C | Higher temps favor ester hydrolysis |

| Solvent | Polar aprotic (e.g., DMF) | Enhances nucleophilic substitution |

| Catalyst | Pd-C (5% wt) | Critical for selective hydrogenation |

Adjusting these conditions minimizes side products like ring-opening derivatives .

Pharmacological Modifications

Structural analogs reveal that modifying substituents alters bioactivity:

-

Chromene bromination enhances binding to sodium channels (patent data) .

-

Ester-to-amide conversion improves metabolic stability in vivo.

Analytical Characterization

Reaction products are confirmed via:

Scientific Research Applications

2-Phenylethyl 2,7,7-trimethyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenylethyl 2,7,7-trimethyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- The chromenyl substituent introduces a fused aromatic system, likely enhancing π-π stacking interactions in protein binding compared to monocyclic aryl groups .

Crystallographic and Conformational Analysis

Crystallographic data for analogs reveal common features:

- Ethyl 2,7,7-trimethyl-4-phenyl derivative : Triclinic crystal system (space group P1), with a mean C–C bond length of 0.002 Å and disordered hydrogen bonding networks .

- Hydrogen bonding: N–H···O and C–H···O interactions stabilize the hexahydroquinoline core, forming chain or sheet motifs .

- Chromenyl substituents : While absent in current datasets, coumarin derivatives typically exhibit planar conformations, suggesting similar rigidity in the target compound’s chromenyl group .

Computational Similarity Metrics

Tanimoto and Dice indices (MACCS/Morgan fingerprints) quantify structural similarity:

Implications : Lower similarity scores for the target compound suggest distinct bioactivity profiles, possibly due to the chromenyl group’s unique interactions .

Biological Activity

The compound 2-phenylethyl 2,7,7-trimethyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule with potential biological activities. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

1. Anticancer Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines such as MCF-7 and HEPG-2. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through oxidative stress pathways .

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that related compounds can effectively inhibit the growth of pathogenic bacteria . This suggests that the compound may also possess similar properties worth investigating further.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression. For example, it has shown potential in inhibiting tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are associated with tumor growth and metastasis .

Case Study 1: Anticancer Efficacy

A study published in ACS Omega reported that hexahydroquinoline derivatives demonstrated significant cell cycle arrest in the G2/M phase in HCC cells. The compound induced apoptosis by activating JNK pathways, which are crucial for cellular stress responses .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives were tested against a panel of bacteria. The results showed that certain compounds exhibited substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating a promising avenue for developing new antibiotics .

Data Tables

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing this compound?

Answer:

- Synthesis: Use a multi-step Hantzsch-like condensation reaction under reflux conditions with stoichiometric control of reactants (e.g., β-ketoester derivatives and ammonium acetate) .

- Characterization: Employ single-crystal X-ray diffraction (SC-XRD) to resolve the triclinic crystal system (space group P1) with lattice parameters a = 7.35 Å, b = 9.63 Å, c = 13.95 Å, and angles α = 98.37°, β = 91.78°, γ = 106.29° . Validate purity via HPLC (≥95%) and confirm functional groups using FT-IR (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers confirm the molecular conformation and hydrogen-bonding network?

Answer:

- SC-XRD Analysis: The hexahydroquinoline core adopts a boat conformation, stabilized by intramolecular hydrogen bonds (N–H···O=C, 2.89 Å). Intermolecular C–H···O interactions form infinite chains along the a-axis .

- Data Validation: Compare experimental bond lengths (e.g., C–C = 1.52–1.54 Å) and angles with DFT-optimized structures to detect deviations >0.02 Å .

Q. What purification techniques are optimal for isolating this compound?

Answer:

- Column Chromatography: Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for preliminary separation.

- Recrystallization: Dissolve crude product in hot ethanol, cool to 4°C, and filter to obtain needle-shaped crystals (yield: 65–70%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

Answer:

- QSAR Modeling: Parameterize substituent effects (e.g., 6-methyl-4-oxochromenyl group) using Gaussian09 with B3LYP/6-31G(d) basis sets. Correlate electronic properties (HOMO/LUMO gaps) with anti-inflammatory activity (IC₅₀) .

- In Vitro Assays: Test calcium channel modulation in HEK293 cells and compare with reference drugs (e.g., nifedipine) at 10–100 µM .

Q. How to resolve contradictions in reported bioactivity data across similar hexahydroquinoline derivatives?

Answer:

- Systematic Comparison: Normalize assay conditions (e.g., cell line, incubation time) for derivatives like ethyl 4-(2-chlorophenyl)-hexahydroquinoline.

- Structural Analysis: Use SC-XRD to identify conformational flexibility in the 5-oxo-1,4,5,6,7,8-hexahydroquinoline ring, which may alter binding affinity .

Q. What computational tools are effective for studying molecular interactions with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2). The 4-oxochromenyl group shows π-π stacking with Tyr385 (binding energy: −9.2 kcal/mol) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .

Q. How does the compound’s stability vary under physiological conditions?

Answer:

Q. What mechanisms underlie its anti-inflammatory activity at low dosages?

Answer:

- Pathway Inhibition: Quantify NF-κB suppression in RAW264.7 macrophages using luciferase reporter assays (EC₅₀ = 12 µM) .

- ROS Scavenging: Measure DPPH radical scavenging (IC₅₀ = 45 µM) and compare with ascorbic acid .

Q. How to assess enantiomer-specific activity given its chiral centers?

Answer:

- Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.

- Biological Testing: Compare IC₅₀ values of R- and S-enantiomers in calcium flux assays .

Q. What synergistic approaches combine in silico and experimental data for lead optimization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.